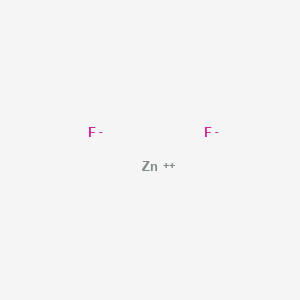

氟化锌

描述

Synthesis Analysis

The synthesis of zinc complexes with fluorinated ligands is often achieved through condensation methodologies or metal-ligand axial coordination. For instance, highly-electron-deficient zinc porphyrin complexes were synthesized using perfluoro-1-(2′-pyrrolyl)-1-alkanol precursors, with continuous water removal to yield meso perfluorocarbon-substituted porphyrins . Similarly, perfluorinated zinc phthalocyanines were synthesized and used to form donor-acceptor dyads with fullerene derivatives .

Molecular Structure Analysis

The molecular structure of zinc complexes can be significantly influenced by the nature of the ligands attached to the zinc center. For example, the structure of a monopyridyl adduct of a zinc porphyrin complex was found to have an S4-distorted porphyrin core . In another study, the geometry and electronic structure of zinc phthalocyanine-fullerene dyads were determined using computational methods, revealing the formation of intra-supramolecular charge-separated states .

Chemical Reactions Analysis

Zinc compounds participate in various chemical reactions, often facilitated by their coordination environment. A zinc reagent with difluoromethylene groups was shown to couple with different C-electrophiles, demonstrating the versatility of zinc in organic synthesis . The self-aggregation of zinc chlorophyll derivatives in fluorinated solvents is another example of a chemical process involving zinc, influenced by the perfluoroalkyl chains attached to the chlorophyll .

Physical and Chemical Properties Analysis

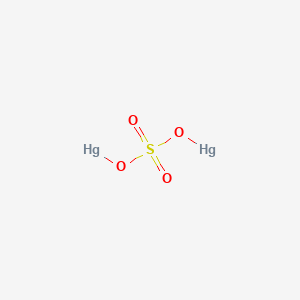

The physical and chemical properties of zinc compounds are closely related to their molecular structure. Zinc complexes with fluorinated ligands exhibit unique solubility, optical, and electrochemical properties due to the strong electron-withdrawing effect of the fluorinated groups . The vibrational properties of zinc difluoromethanesulfinate were studied using infrared and Raman spectroscopies, complemented by ab initio calculations, providing detailed insights into the bond nature and coordination modes . Zinc hydroxyfluoride, a related compound, was characterized by its variable stoichiometry and crystalline structure, which was determined using X-ray powder diffraction data .

科学研究应用

-

Dental Care

-

Optics and Coatings

-

Electronics

-

Catalysis

- Application : Zinc Difluoride is used as a Lewis acid catalyst in various reactions including esterification, Mukaiyama aldol reaction, Mannich reaction, Friedel-Crafts alkylation, and allylation .

- Method : It is added as a catalyst in these reactions .

- Outcome : The presence of ZnF2 as a catalyst enhances the efficiency and selectivity of these reactions .

-

Glass Manufacturing

-

Pharmaceuticals

安全和危害

未来方向

属性

IUPAC Name |

zinc;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHYHSUAOQUXJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Zn | |

| Record name | zinc difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894882 | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc difluoride | |

CAS RN |

7783-49-5 | |

| Record name | Zinc fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc fluoride (ZnF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V334775I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)